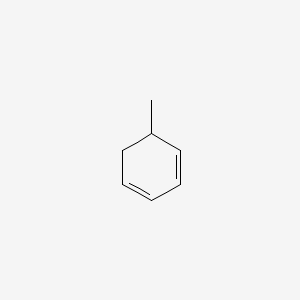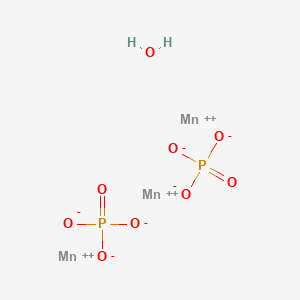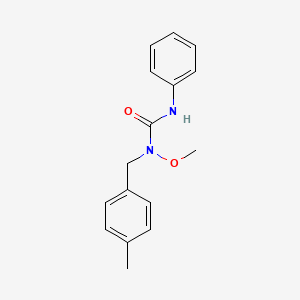
5-Methyl-1,3-cyclohexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3-cyclohexadiene is an organic compound with the molecular formula C₇H₁₀ It is a derivative of cyclohexadiene, characterized by the presence of a methyl group at the 5th position of the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromo-5-methylcyclohexane using a strong base such as sodium hydride (NaH). The reaction proceeds as follows:
(CH2)4(CHBr)2+2NaH→(CH2)2(CH)4+2NaBr+2H2
This method involves the elimination of hydrogen bromide (HBr) from the dibromo compound, resulting in the formation of the desired cyclohexadiene derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar dehydrobromination reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the diene to cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the diene.
Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of 5-methyl-1,3-cyclohexadienone or 5-methyl-1,3-cyclohexadienol.
Reduction: Formation of 5-methylcyclohexane.
Substitution: Formation of 5-bromo-1,3-cyclohexadiene or 5-chloro-1,3-cyclohexadiene.
Scientific Research Applications
5-Methyl-1,3-cyclohexadiene has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3-cyclohexadiene involves its reactivity as a diene in cycloaddition reactions. The compound can participate in Diels-Alder reactions, where it acts as a diene and reacts with dienophiles to form six-membered rings. This reaction is facilitated by the electron-donating methyl group, which enhances the reactivity of the diene .
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3-diene: A parent compound without the methyl group, used in similar cycloaddition reactions.
1,4-Cyclohexadiene: An isomer with double bonds at different positions, exhibiting different reactivity and stability.
5-Methylene-1,3-cyclohexadiene: A compound with a methylene group instead of a methyl group, showing distinct chemical behavior.
Uniqueness
5-Methyl-1,3-cyclohexadiene is unique due to the presence of the methyl group, which influences its reactivity and stability
Properties
CAS No. |
19656-98-5 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
5-methylcyclohexa-1,3-diene |
InChI |
InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-5,7H,6H2,1H3 |
InChI Key |
ZNKKYYNWFKHNHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![25,27-Dimethoxy-26-(n-trifluoroacetyl)carbamoyloxy-p-tert-butylcalix[4]arene](/img/structure/B13827000.png)










